molecular formula C20H22N4O5 B7168029 N-[1-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanoyl]piperidin-4-yl]-2-methylfuran-3-carboxamide

N-[1-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanoyl]piperidin-4-yl]-2-methylfuran-3-carboxamide

Cat. No.: B7168029
M. Wt: 398.4 g/mol
InChI Key: QFPGGQYFEMOXEF-UHFFFAOYSA-N
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Description

N-[1-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanoyl]piperidin-4-yl]-2-methylfuran-3-carboxamide is a complex organic molecule. Compounds of this nature are often explored for their potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[1-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanoyl]piperidin-4-yl]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5/c1-13-15(8-12-27-13)20(26)21-14-6-9-24(10-7-14)18(25)5-4-17-22-19(23-29-17)16-3-2-11-28-16/h2-3,8,11-12,14H,4-7,9-10H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPGGQYFEMOXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2CCN(CC2)C(=O)CCC3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize N-[1-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanoyl]piperidin-4-yl]-2-methylfuran-3-carboxamide, one might start with a multistep synthesis involving the preparation of key intermediates such as 1,2,4-oxadiazoles and substituted furans. Typically, the synthesis might involve condensation reactions, cyclization processes, and careful purification steps to yield the final compound. Details of the conditions would depend on the specific protocols, involving varied solvents, catalysts, and reaction temperatures.

Industrial Production Methods: While large-scale production might follow similar synthetic routes as laboratory methods, it would incorporate optimizations for scalability, yield, and cost-efficiency. This might include continuous flow synthesis, use of green chemistry principles to minimize environmental impact, and automation of reaction processes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : Potential oxidation at the furan rings and reduction of functional groups.

  • Substitution Reactions: : Possibility for substitutions on the oxadiazole or furan rings.

  • Condensation Reactions: : Involving the amide linkage.

Common Reagents and Conditions

  • Oxidation: : Reagents such as KMnO₄ or H₂O₂.

  • Reduction: : Catalysts like Pd/C or LiAlH₄.

  • Substitution: : Halogenation agents, nucleophiles, etc.

Major Products Formed: These reactions could yield various derivatives or partially degraded products depending on conditions, such as furan derivatives, oxadiazole derivatives, or broken amide linkages.

Scientific Research Applications

In Chemistry: : The compound's unique structure may lend itself to studies in heterocyclic chemistry and synthetic organic methodology.

In Biology:

In Medicine: : Explorations into its potential as a therapeutic agent or a lead compound for drug design targeting specific diseases.

In Industry: : Usage as an intermediate in the synthesis of other complex molecules or materials with specialized functions.

Mechanism of Action

The compound might exert its effects by interacting with specific molecular targets, such as enzymes, receptors, or nucleic acids, potentially through the oxadiazole or furan components. The mechanism could involve inhibition or activation of these targets, altering biological pathways.

Comparison with Similar Compounds

Compared to other compounds with similar backbones, N-[1-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanoyl]piperidin-4-yl]-2-methylfuran-3-carboxamide may have unique binding affinities, stability, or bioavailability. Similar compounds might include other substituted furans, 1,2,4-oxadiazole derivatives, or amide-containing molecules, each with distinct properties and applications.

This should give you a thorough look at the interesting world of this compound. Curious to dive deeper into any specific section?

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